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Compound of Interest

Compound Name: 2-Chloroquinoxalin-6-amine

Cat. No.: B571016

For researchers, scientists, and professionals in drug development, the quest for potent and
selective kinase inhibitors is a continuous endeavor. This guide provides an objective
comparison of the performance of 2-Chloroquinoxalin-6-amine derivatives against
established kinase inhibitors, supported by experimental data and detailed methodologies. The
focus is on their activity against three key kinases implicated in various diseases: Apoptosis
Signal-regulating Kinase 1 (ASK1), Proviral Integration site for Moloney murine leukemia virus
(Pim-1), and Casein Kinase 2 (CK2).

Performance Snapshot: Quantitative Comparison of
Kinase Inhibition

The inhibitory activities of various quinoxaline derivatives and established kinase inhibitors are
summarized below. It is important to note that the data for 2-Chloroquinoxalin-6-amine
derivatives may not be from direct head-to-head comparisons with the listed alternatives in all
cases, but the compilation provides a valuable reference for their potential efficacy.

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition
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Ref.
Reference
Compound Target IC50 (nM) Assay Type Compound
Compound
IC50 (nM)
Dibromo
substituted ) ) )
_ . In vitro kinase ~ Selonsertib
quinoxaline ASK1 30.17 3.2-5.012
o assay (GS-4997)
derivative
26e
Quinoxaline
derivative 30 In vitro kinase  Selonsertib
ASK1 ~70 3.2-5.012
(benzene assay (GS-4997)
ring)
Quinoxaline
derivative In vitro kinase  Selonsertib
) ASK1 ~70 3.2-5.012
26b (dimethyl assay (GS-4997)
ring)
Quinoxaline
derivatives In vitro kinase  Selonsertib
ASK1 200-700 3.2-5.012
22, 26a, 26c, assay (GS-4997)
26d, 26f

Note: The specific structure of "2-Chloroquinoxalin-6-amine" was not explicitly tested in the
cited ASK1 inhibition studies. The data presented is for structurally related quinoxaline
derivatives.[1]

Pim-1 Kinase Inhibition
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Ref.
Reference
Compound Target IC50 (nM) Assay Type Compound
Compound
IC50 (nM)
Quinoxaline-
2-carboxylic ) In vitro kinase
) Pim-1 74 SGI-1776 7
acid assay
derivative
Cell-free
SGI-1776 Pim-1 7 - -
assay
Pim-2 363
Pim-3 69

Note: Direct inhibitory data for 2-Chloroquinoxalin-6-amine derivatives against Pim-1 was not

available in the searched literature. The data for a quinoxaline-2-carboxylic acid derivative is

provided for structural context.

Casein Kinase 2 (CK?2) Inhibition

Ref.
Reference
Compound Target IC50 (nM) Assay Type Compound
Compound
IC50 (nM)
4-[(3-
chlorophenyl)
amino]pyrrolo ] )
In vitro kinase = CX-4945
[1,2- CK2 49 o _ 0.38-1
) ] assay (Silmitasertib)
ajquinoxaline
-3-carboxylic
acid 1c
CX-4945 Biochemical
o . CK2 0.38-1 - -
(Silmitasertib) assay

Note: The presented quinoxaline derivative is a different scaffold from 2-Chloroquinoxalin-6-

amine. This data is included to represent the potential of the broader quinoxaline class as CK2
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inhibitors.

Unveiling the Mechanisms: Signaling Pathways and
Experimental Workflows

To understand the context of kinase inhibition by these compounds, the following diagrams
illustrate the relevant signaling pathways and a general workflow for evaluating kinase

inhibitors.
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Figure 1: ASK1 Signaling Pathway and Point of Inhibition.
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Figure 2: Pim-1 Signaling Pathway and Point of Inhibition.
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Figure 3: CK2 Signaling Pathways and Point of Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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